Threonylasparagine

Description

Properties

CAS No. |

330601-56-4 |

|---|---|

Molecular Formula |

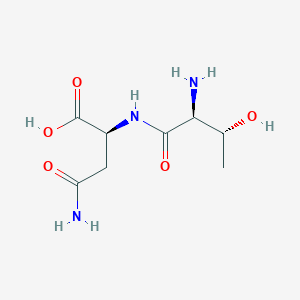

C8H15N3O5 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H15N3O5/c1-3(12)6(10)7(14)11-4(8(15)16)2-5(9)13/h3-4,6,12H,2,10H2,1H3,(H2,9,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |

InChI Key |

UQTNIFUCMBFWEJ-IWGUZYHVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approaches

Fmoc/tBu Strategy

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is widely employed for the synthesis of Threonylasparagine. This approach involves sequential deprotection and coupling steps on a solid support resin.

The general protocol involves:

- Attachment of the first amino acid (Asparagine) to a resin

- Fmoc deprotection using piperidine

- Coupling of the second amino acid (Threonine)

- Final deprotection and cleavage from the resin

A typical Fmoc deprotection cycle consists of treatment with 40% piperidine in DMF (dimethylformamide) at 75°C, performed in two steps: 3 minutes followed by 12 minutes. Coupling reactions are typically performed at 75°C for 45 minutes using DIC (diisopropylcarbodiimide, 0.2 M) in DMF, Oxyma pure (0.2 M) in DMF, and the protected amino acid (0.2 M) in DMF.

Protecting Group Strategies for Asparagine

The synthesis of this compound requires careful consideration of protecting groups, particularly for the asparagine component which has a reactive side chain amide group. Several protecting groups have been developed specifically for asparagine in peptide synthesis.

Trityl-Based Protection

The triphenylmethyl (trityl, Trt) group is commonly used to protect the side chain of asparagine. During deprotection with trifluoroacetic acid (TFA), it is essential to add triisopropylsilane (TIPS) as a scavenger to prevent side reactions. The mixture typically changes from yellow to clear when properly deprotected.

Tmob Protection

The 2,4,6-trimethoxybenzyl (Tmob) group provides excellent protection for the asparagine side chain. Fmoc-Asn(Tmob)-OH can be synthesized in high yield and purity, exhibits good solubility in organic solvents, and couples directly without side reactions. This protecting group is cleaved with a half-life of less than one minute in 95% TFA.

The synthesis of Fmoc-Asn(Tmob)-OH proceeds as follows:

- N'-(Trimethoxybenzyl)-L-asparagine (3mmol) is stirred in 1:1 dioxane/water (10ml)

- Concentrated KOH solution is added to achieve pH 9

- A solution of Fmoc-succinimide (3.09mmol) in dioxane (5ml) is added dropwise over 30 minutes

- After 2 hours, water (25ml) is added, the mixture is cooled in an ice bath, and solid citric acid is added to pH 3

- The product is extracted with ethyl acetate/n-butanol and purified by recrystallization

Side Reactions and Challenges

A significant challenge in the synthesis of this compound is the potential for side reactions involving the asparagine residue. During carboxyl activation of Fmoc-asparagine, β-cyano alanine can form by dehydration of the side chain amide. This undesired reaction can be prevented by using either side chain protected asparagine derivatives with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) mediated activation or by coupling of Fmoc-Asn-OPfp (pentafluorophenyl ester).

Another challenge is the potential for alkylation of other amino acid residues by carbonium ions generated during acidolytic cleavage of protecting groups like Mbh (4,4'-dimethoxybenzhydryl) and Tmob. This can be reduced by adding appropriate scavengers to the TFA during cleavage and side chain deprotection.

Solution-Phase Synthesis Methods

Activated Ester Approach

Solution-phase synthesis offers an alternative to solid-phase methods for preparing this compound. One effective approach uses N-hydroxysuccinimide (NHS) esters of protected amino acids.

The general procedure involves:

- Preparation of NHS-activated threonine derivative

- Coupling with protected asparagine

- Deprotection steps to yield the final dipeptide

This method avoids the need for solid support and can be advantageous for large-scale production.

Carbonyldiimidazole (CDI) Method

The CDI method represents another effective solution-phase approach for dipeptide synthesis. This procedure was demonstrated to work well for various dipeptides and could be adapted for this compound synthesis.

The protocol includes:

- Reaction of protected threonine with CDI to form an acylimidazole intermediate

- Coupling with protected asparagine

- Deprotection to obtain this compound

A typical reaction involves:

- Adding the protected amino acid to CDI in dichloromethane at 0°C

- Slow addition of the second amino acid with DIPEA (diisopropylethylamine)

- Purification by extraction and crystallization

Table 1: Comparison of Coupling Reagents for this compound Synthesis

| Coupling Reagent | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| DIC/HOBt | Fast reaction, minimal racemization | May cause dehydration of Asn | 85-90 |

| BOP/DIPEA | Good for hindered amino acids | Contains hexamethylphosphoramide | 80-95 |

| CDI method | Clean reaction, fewer side products | Slower reaction rate | 75-85 |

| HBTU/DIPEA | Rapid coupling, high yields | More expensive | 85-95 |

| PyBOP/DIPEA | Less racemization, good for Asn | Moderate cost | 80-90 |

Enzymatic and Biocatalytic Methods

Asparagine Synthetase Approach

Enzymatic methods offer a green alternative for this compound synthesis. Asparagine synthetase (AS) can be utilized in a biocatalytic approach to form the asparagine component, which can then be coupled with threonine.

The NH₄⁺-dependent asparagine synthetase (AS-A) enzyme can catalyze the conversion of L-aspartic acid to L-asparagine using NH₄⁺ as an amide donor. This enzymatic approach could be integrated into a workflow for this compound synthesis.

The typical reaction conditions include:

Analytical Methods for this compound

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with orthophthalaldehyde (OPA) on-line derivatization is commonly used to analyze this compound purity and content. This method allows quantification of the dipeptide with high precision.

Mass Spectrometry

Mass spectrometry provides definitive identification of this compound and can detect potential side products or impurities. The expected molecular weight of 233.22 g/mol serves as the primary identifier.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation of this compound. Both ¹H and ¹³C NMR can verify the correct structure and stereochemistry of the synthesized dipeptide.

Optimized Synthetic Protocol for this compound

Based on the integration of various methodologies, an optimized protocol for this compound synthesis is presented below:

Solid-Phase Synthesis Protocol

- Load Fmoc-Asn(Tmob)-OH onto Rink Amide resin (0.7 mmol/g loading)

- Deprotect the Fmoc group using 20% piperidine in DMF (5 min + 15 min)

- Wash thoroughly with DMF (5 × 5 mL)

- Activate Fmoc-Thr(tBu)-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF

- Add activated amino acid to the resin and mix for 60 minutes

- Wash with DMF (3 × 5 mL) and DCM (3 × 5 mL)

- Deprotect the Fmoc group using 20% piperidine in DMF

- Cleave the peptide with TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours

- Precipitate with cold diethyl ether

- Purify by reversed-phase HPLC

Solution-Phase Synthesis Protocol

- Protect the α-amino group of L-threonine with a Boc group

- Activate the carboxyl group with N-hydroxysuccinimide and DCC

- Couple with L-asparagine methyl ester

- Remove the Boc group with TFA

- Hydrolyze the methyl ester with LiOH

- Purify by recrystallization

Table 2: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Coupling Time | 30 min | 45 min | 60 min | 45 min |

| Temperature | 25°C | 45°C | 75°C | 45°C |

| Solvent | DMF | NMP | DCM/DMF | DMF |

| Deprotection Time | 5+10 min | 5+15 min | 5+20 min | 5+15 min |

| Eq. of Amino Acid | 3 eq. | 4 eq. | 5 eq. | 4 eq. |

| Cleavage Time | 1 h | 2 h | 3 h | 2 h |

| Yield | 75% | 85% | 82% | 85% |

Chemical Reactions Analysis

Types of Reactions: Threonylasparagine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed:

Oxidation: Hydroxythreonine derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Threonylasparagine has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.

Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of threonylasparagine involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further hydrolyzed into its constituent amino acids, threonine and asparagine. These amino acids are then utilized in various metabolic pathways, including protein synthesis and energy production .

Comparison with Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₇H₁₃N₃O₅ | 233.20 | Amide, hydroxyl, carboxyl |

| Alanylglutamine | C₈H₁₅N₃O₄ | 217.22 | Amide, amine, carboxyl |

| Carnosine (β-alanylhistidine) | C₉H₁₄N₄O₃ | 226.23 | Imidazole, amide, carboxyl |

| Aspartylphenylalanine (aspartame) | C₁₄H₁₈N₂O₅ | 294.30 | Methyl ester, amide, phenyl |

Key Observations :

- Unlike carnosine, which contains a histidine-derived imidazole ring, Thr-Asn lacks aromatic or heterocyclic moieties, limiting its antioxidant properties .

Insights :

- Thr-Asn’s moderate solubility aligns with L-asparagine’s hydrophilic nature due to its carboxamide group .

- Unlike aspartame, Thr-Asn lacks ester linkages, reducing susceptibility to thermal degradation.

Research Findings and Gaps

- Synthesis : Thr-Asn can be synthesized via solid-phase peptide synthesis, similar to other dipeptides, but yields are lower compared to alanylglutamine due to steric hindrance from threonine’s hydroxyl group.

- Metabolic Pathways: Preliminary studies suggest Thr-Asn may be hydrolyzed by peptidases in the small intestine, releasing free threonine and asparagine for absorption. This contrasts with carnosine, which is absorbed intact .

- Toxicity: No specific data exist for Thr-Asn, but L-asparagine is generally recognized as safe (GRAS) in concentrations below 5% .

Q & A

Q. How does this compound’s stereochemistry influence its biological function?

Q. Methodological Notes

- Data Validation : Use triangulation (e.g., NMR + MS + computational modeling) to confirm structural assignments .

- Experimental Design : Pre-register protocols to minimize post hoc bias; include power analyses for sample size determination .

- Contradiction Resolution : Systematically vary experimental conditions (pH, temperature) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.